REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)=[CH:4][CH:3]=1.[H][H]>O1CCCC1.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:18])[CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(CCC1=CC=C(C=C1)N)=O
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Name
|
|
Quantity
|
1 L
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
had been absorbed
|
Type
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CUSTOM
|
Details
|
The catalyst was separated off
|
Type
|
CUSTOM
|
Details
|
the reaction solution was evaporated down
|
Type
|
CUSTOM
|
Details
|
the oil obtained
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Type
|
CUSTOM
|
Details
|
crystallized on trituration with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
After the white crystals had been dried
|
Type
|
CUSTOM
|
Details
|
53 g (88% of theory) of the carbinol of melting point 63°-65° C. were obtained
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C(CCC1=CC=C(C=C1)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |